molecular formula C18H21NO5 B4191073 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

Cat. No. B4191073
M. Wt: 331.4 g/mol
InChI Key: BPFMVWKQOZKGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide, also known as TPA023, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitters in the central nervous system. TPA023 has gained attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. In

Mechanism of Action

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide acts as a selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitters in the central nervous system. GABA-A receptors are composed of five subunits, and 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide selectively binds to the α2 and α3 subunits of the receptor. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. The exact mechanism of action of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is not fully understood, but it is thought to involve modulation of the conformational changes that occur in the receptor upon binding of GABA or other ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide are primarily due to its agonistic activity on GABA-A receptors. This leads to increased inhibition of neuronal activity, resulting in anxiolytic, anticonvulsant, and sedative effects. 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has also been shown to reduce alcohol consumption in rats, which may be due to its ability to reduce the rewarding effects of alcohol. Additionally, 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has been shown to enhance the activity of antidepressant drugs, suggesting that it may have potential as an adjunct therapy for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide in lab experiments is its high selectivity for the α2 and α3 subunits of GABA-A receptors. This allows for more specific targeting of these receptors, which may be beneficial in studying the physiological and biochemical effects of these receptors. However, one limitation of using 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is its potential for off-target effects, as it may bind to other receptors or proteins in the brain. Additionally, the complex synthesis process of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide may limit its availability for lab experiments.

Future Directions

There are several future directions for the study of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide. One area of research is the potential therapeutic applications of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide in humans, as well as its potential as an adjunct therapy for current treatments. Another area of research is the development of more selective and potent agonists of GABA-A receptors, which may have improved therapeutic potential compared to 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide. Finally, the development of more efficient and cost-effective synthesis methods for 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide may increase its availability for lab experiments and potential therapeutic applications.

Scientific Research Applications

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has also been investigated for its potential to treat alcohol addiction, as it has been shown to reduce alcohol consumption in rats. Additionally, 2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide has shown promise in the treatment of depression and anxiety disorders, as it enhances the activity of GABA-A receptors, which are known to be involved in these disorders.

properties

IUPAC Name

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-15-12-17(23-3)16(22-2)11-14(15)18(20)19-9-10-24-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMVWKQOZKGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCCOC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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